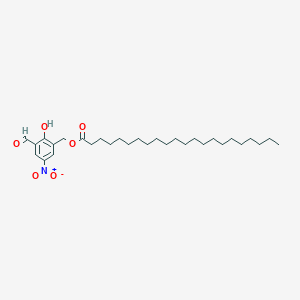
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is an organic compound with a complex structure that includes a formyl group, a hydroxyl group, and a nitro group attached to a phenyl ring, which is further connected to a long-chain docosanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by formylation to add the formyl group and esterification to attach the docosanoate chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-Carboxy-2-hydroxy-5-nitrophenyl)methyl docosanoate.
Reduction: Formation of (3-Formyl-2-hydroxy-5-aminophenyl)methyl docosanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can modulate cellular pathways. The long docosanoate chain may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
Similar Compounds
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl hexadecanoate: Similar structure but with a shorter hexadecanoate chain.
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl octadecanoate: Similar structure with an octadecanoate chain.
Uniqueness
(3-Formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate is unique due to its longer docosanoate chain, which may confer distinct physical and chemical properties. This can influence its solubility, stability, and interaction with biological membranes, making it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
111340-91-1 |
|---|---|
分子式 |
C30H49NO6 |
分子量 |
519.7 g/mol |
IUPAC 名称 |
(3-formyl-2-hydroxy-5-nitrophenyl)methyl docosanoate |
InChI |
InChI=1S/C30H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29(33)37-25-27-23-28(31(35)36)22-26(24-32)30(27)34/h22-24,34H,2-21,25H2,1H3 |
InChI 键 |
VHDQVIWUMRRBHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
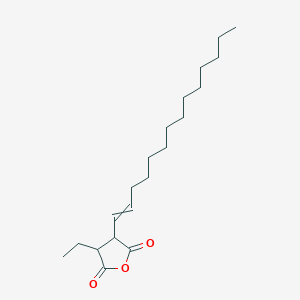
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

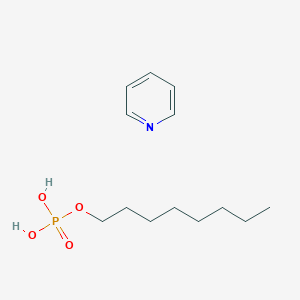

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
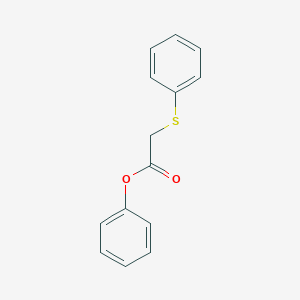
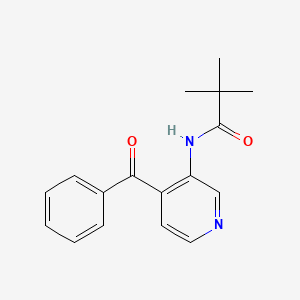
![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)


